1-(4-Hexylphenyl)ethanone chemical properties and structure
1-(4-Hexylphenyl)ethanone chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological relevance of 1-(4-Hexylphenyl)ethanone. The information is curated for professionals in research and development, with a focus on data-driven insights and experimental methodologies.
Chemical Identity and Physical Properties
1-(4-Hexylphenyl)ethanone, also known as 4'-hexylacetophenone, is an aromatic ketone. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 37592-72-6 | [1][2] |
| Molecular Formula | C₁₄H₂₀O | [1][2] |
| Molecular Weight | 204.31 g/mol | [1][2] |
| Physical Form | Liquid (at room temperature) | [2] |
| Boiling Point | Not available | |
| Density | Not available | |
| Refractive Index | Not available |
Structure:
The chemical structure of 1-(4-Hexylphenyl)ethanone consists of a hexyl group and an acetyl group attached to a benzene ring at the para position (1 and 4 positions, respectively).
Chemical Identifiers:
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InChI: 1S/C14H20O/c1-3-4-5-6-7-13-8-10-14(11-9-13)12(2)15/h8-11H,3-7H2,1-2H3[2]
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SMILES: CCCCCCC1=CC=C(C=C1)C(C)=O[1]
Spectroscopic Data
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.2-7.9 ppm), corresponding to the ortho- and meta-protons of the para-substituted benzene ring.
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Acetyl Protons: A singlet at approximately δ 2.5 ppm, integrating to 3 hydrogens, for the methyl group of the acetyl moiety.
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Hexyl Chain Protons: A series of multiplets between approximately δ 0.8 and 2.7 ppm, corresponding to the methylene and methyl protons of the hexyl group. The benzylic methylene protons adjacent to the aromatic ring would appear as a triplet around δ 2.6 ppm.
¹³C NMR Spectroscopy (Predicted):
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Carbonyl Carbon: A singlet at approximately δ 197-198 ppm.
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Aromatic Carbons: Signals in the range of δ 128-145 ppm. The carbon bearing the acetyl group would be downfield, and the carbon bearing the hexyl group would also be distinct.
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Acetyl Carbon: A signal for the methyl group around δ 26 ppm.
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Hexyl Chain Carbons: A series of signals in the aliphatic region (approx. δ 14-36 ppm).
Infrared (IR) Spectroscopy (Predicted):
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C=O Stretch: A strong absorption band around 1685 cm⁻¹, characteristic of an aryl ketone.
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C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks in the range of 2850-2960 cm⁻¹.
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C=C Stretch (Aromatic): Bands in the region of 1600 cm⁻¹ and 1400-1500 cm⁻¹.
Mass Spectrometry (MS) (Predicted):
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Molecular Ion (M⁺): A peak at m/z = 204.
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Major Fragments: A prominent peak at m/z = 189 due to the loss of a methyl group (CH₃), and a peak at m/z = 147 corresponding to the [M-C₄H₉]⁺ fragment resulting from cleavage of the hexyl chain. The base peak would likely be the acylium ion at m/z = 43 ([CH₃CO]⁺).
Experimental Protocols
Synthesis: Friedel-Crafts Acylation
A common and effective method for the synthesis of 1-(4-Hexylphenyl)ethanone is the Friedel-Crafts acylation of hexylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4][5]
Reaction:
Figure 1: General scheme for the Friedel-Crafts acylation to synthesize 1-(4-Hexylphenyl)ethanone.
Detailed Methodology:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM). The suspension is cooled to 0 °C in an ice bath.
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Addition of Acetyl Chloride: Acetyl chloride (1.05 equivalents) is added dropwise to the stirred suspension.
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Addition of Hexylbenzene: Hexylbenzene (1.0 equivalent) is then added dropwise to the reaction mixture at a rate that maintains the temperature below 5 °C.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine.
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Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude 1-(4-Hexylphenyl)ethanone can be purified by one of the following methods:
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Vacuum Distillation: This is a suitable method for purifying liquid ketones. The crude product is distilled under reduced pressure to separate it from non-volatile impurities and any remaining starting materials.
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Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel, using a non-polar eluent system such as a mixture of hexane and ethyl acetate.
Figure 2: Purification workflow for 1-(4-Hexylphenyl)ethanone.
Biological Activity and Signaling Pathways
Currently, there is limited direct research on the biological activity of 1-(4-Hexylphenyl)ethanone. However, studies on structurally related compounds provide some insights into its potential pharmacological relevance.
A similar molecule, 1-(4-cyclohexylphenyl)ethanone, has been identified through virtual docking studies as a potential inhibitor of the kinase domain of Polo-like kinase 1 (PLK1).[6] PLK1 is a crucial regulator of cell cycle progression, and its inhibition is a validated strategy in cancer therapy. The structural similarity between the hexyl and cyclohexyl moieties suggests that 1-(4-hexylphenyl)ethanone might also exhibit inhibitory activity against PLK1 or other kinases.
Figure 3: Hypothesized signaling pathway based on related compounds.
Further research, including in vitro enzyme inhibition assays and cell-based cytotoxicity studies, is necessary to validate this hypothesis and explore the full biological potential of 1-(4-Hexylphenyl)ethanone. The general class of acetophenone derivatives has been explored for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, providing a strong rationale for further investigation of this compound.[7][8][9]
Safety Information
Detailed toxicology data for 1-(4-Hexylphenyl)ethanone is not available. As with any chemical, it should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 1-(4-hexylphenyl)ethan-1-one | 37592-72-6 [sigmaaldrich.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. orgosolver.com [orgosolver.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone-induced cell cycle arrest in G₁/G₀ in HT-29 cells human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
